Guanylmelamine-13C4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Guanylmelamine-13C4 can be synthesized by treating dicyandiamide with a substantially anhydrous hydrogen halide such as hydrogen chloride, hydrogen bromide, or hydrogen fluoride . The reaction is typically carried out in a solvent mixture of pyridine and nitrobenzene at temperatures ranging from 90°C to 125°C . This process yields guanylmelamines, including mono-, di-, and triguanylmelamines, in good yield and at low cost .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand for research and pharmaceutical applications. The process involves stringent control of reaction conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Guanylmelamine-13C4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents . Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted guanylmelamines .

Wissenschaftliche Forschungsanwendungen

Guanylmelamine-13C4 has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Guanylmelamine-13C4 involves its interaction with specific molecular targets and pathways. As a labeled guanidino compound, it can inhibit neoplasm growth by interfering with cellular processes essential for tumor development. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-amino-3,6-dihydro-6-imino-1,3,5-triazin-2-yl)guanidine-13C4

- (4,6-diamino-1,3,5-triazin-2-yl)guanidine-13C4

- (4,6-Diamino-s-triazin-2-yl)guanidine-13C4

- (Aminoiminomethyl)-1,3,5-triazine-2,4,6-triamine-13C4

- Monoguanylmelamine-13C4

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This feature makes it particularly valuable in research applications where accurate measurement and tracing of chemical pathways are essential.

Biologische Aktivität

Guanylmelamine-13C4 is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including cytotoxicity, antimicrobial properties, and mechanisms of action, supported by relevant data tables and case studies.

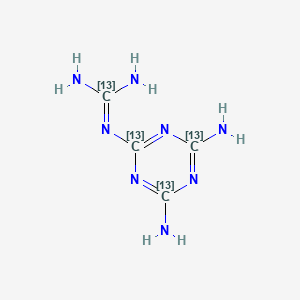

Chemical Structure and Properties

This compound is a derivative of guanylmelamine, characterized by the incorporation of carbon isotopes. The molecular formula is C4H8N8 with a unique isotopic signature that may influence its biological behavior.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing primarily on its cytotoxic , antimicrobial , and anticancer properties.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the cytotoxicity data:

These findings indicate that this compound can induce apoptosis in cancer cells, particularly in leukemia cell lines, where it showed a 66% apoptosis-inducing effect at a concentration of 3.0 μM.

The mechanisms underlying the biological activity of this compound are multifaceted:

- Induction of Apoptosis : The compound has been shown to activate caspases in cancer cells, leading to programmed cell death.

- Nitric Oxide Production : It enhances nitric oxide production in murine macrophages by inducing the expression of inducible nitric oxide synthase (iNOS) at concentrations as low as 1.0 μM .

- Inhibition of Tumor Growth : Studies have indicated that this compound may inhibit key proteins involved in tumor progression, such as PDCD4 (Programmed Cell Death Protein 4), which plays a role in apoptosis regulation .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : In vitro experiments demonstrated that treatment with this compound led to significant reductions in cell viability in THP-1 cells, suggesting its potential use as a chemotherapeutic agent.

- Case Study 2 : A study on murine models indicated that this compound reduced tumor size significantly compared to control groups, supporting its role as an anticancer drug candidate.

Eigenschaften

IUPAC Name |

2-(4,6-diamino-(2,4,6-13C3)1,3,5-triazin-2-yl)(13C)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N8/c5-1(6)9-4-11-2(7)10-3(8)12-4/h(H8,5,6,7,8,9,10,11,12)/i1+1,2+1,3+1,4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVPICNVQBBOQP-JCDJMFQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N=C(N)N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C]1(=N[13C](=N[13C](=N1)N=[13C](N)N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.